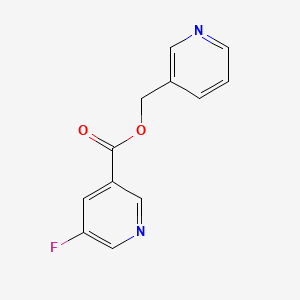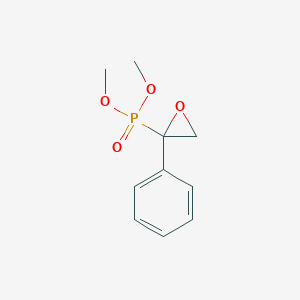
2,2',3,3',5,5',6,6'-Octachloro-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine is a highly chlorinated derivative of bipyridine. This compound is characterized by the presence of eight chlorine atoms attached to the bipyridine core. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine typically involves the chlorination of bipyridine derivatives. One common method is the direct chlorination of 4,4’-bipyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where bipyridine is continuously fed into a reactor along with chlorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: Less chlorinated bipyridine derivatives.
Oxidation: Compounds with higher oxidation states, potentially forming bipyridine N-oxides.
Scientific Research Applications
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its stability and resistance to degradation.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated bipyridines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine involves its interaction with various molecular targets. The chlorine atoms can participate in halogen bonding, affecting the compound’s binding affinity to different targets. The pathways involved may include disruption of cellular processes and interference with enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: Another highly chlorinated compound with similar stability and resistance to degradation.
2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl: Differing in the position of chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly resistant to degradation, making it a valuable compound for long-term studies and applications.
Properties
CAS No. |
18725-60-5 |
|---|---|
Molecular Formula |
C10Cl8N2 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-(2,3,5,6-tetrachloropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10Cl8N2/c11-3-1(4(12)8(16)19-7(3)15)2-5(13)9(17)20-10(18)6(2)14 |
InChI Key |
OGCGGUYZEXYVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


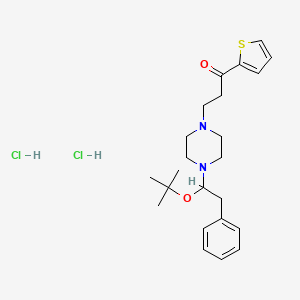
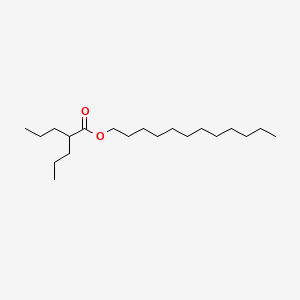
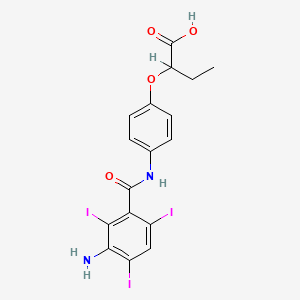
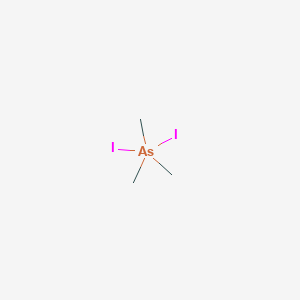
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
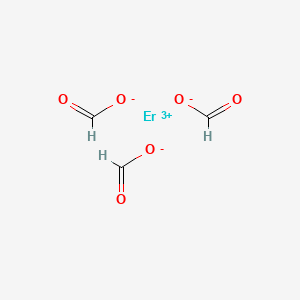
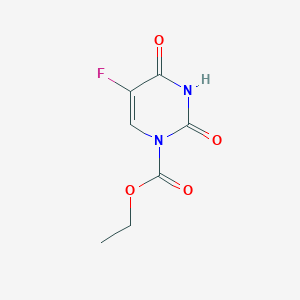
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
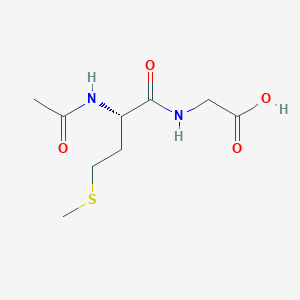
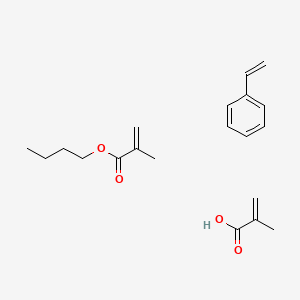
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
